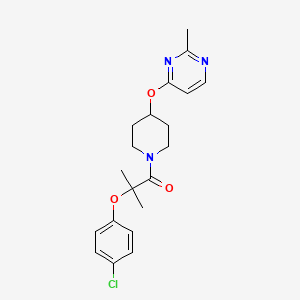

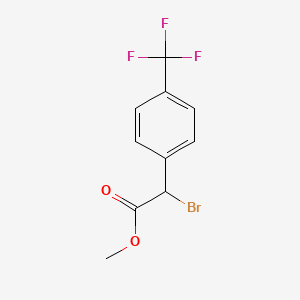

N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

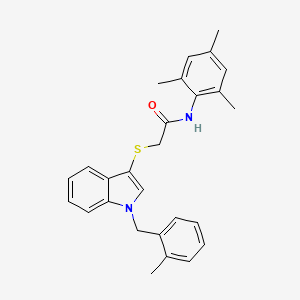

The synthesis of acetamide derivatives has been a subject of interest in various studies due to their potential biological activities. In one study, a highly potent and selective competitive 5-HT2A antagonist, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized through a [11C]-methylation of the corresponding desmethyl analogue with [11C]methyl triflate. The precursor for radiolabeling was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Another study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The structures of these new compounds were characterized using various spectroscopic methods . Additionally, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized from chiral amino acids, introducing various alkyl and aryl substituents to develop potent opioid kappa agonists .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. Conformational analysis of the synthesized N-[2-(1-pyrrolidinyl)ethyl]acetamides revealed that only compounds capable of occupying an energy minimum close to that of the known kappa agonist U-50488 might possess kappa agonist properties . This suggests that the spatial arrangement of atoms within these molecules is a key factor in their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are typically multi-step processes that require precise control over reaction conditions. For instance, the [11C]-methylation reaction used to label AC90179 is a critical step that determines the yield and purity of the final radiolabeled compound . Similarly, the condensation reactions used to synthesize the antioxidant acetamide derivatives are essential for forming the desired products with the appropriate substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the ability of [11C]AC90179 to penetrate the blood-brain barrier (BBB) and its rapid influx and efflux in brain regions are properties that are significant for its potential use as a PET ligand, although it was found to be unsuitable for imaging 5-HT2A receptors due to lack of tracer retention . The antioxidant activity of the synthesized indolyl acetamide derivatives was evaluated using FRAP and DPPH methods, revealing that some compounds exhibited considerable activity, with the presence of halogens on the phenyl ring enhancing the activity .

Scientific Research Applications

Anticonvulsant Activity

- N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide and similar compounds have been synthesized and evaluated for their potential anticonvulsant activity. Studies show that certain derivatives of this compound exhibit significant protective effects against seizures, surpassing standard drugs in some cases (Liu, Zhang, Jin, & Quan, 2016).

Analgesic Properties

- Indol-3-ylalkylamide derivatives, including structures similar to N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, have been synthesized and found to exhibit potent analgesic properties. Some of these compounds have shown analgesic activity comparable to widely-used drugs like ibuprofen and diclofenac (Fouchard et al., 2001).

Antimicrobial and Antioxidant Agents

- Compounds bearing structural similarities to N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in combating microbial infections and oxidative stress (Naraboli & Biradar, 2017).

Anticancer Activity

- Derivatives of N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been explored for their anticancer potential. Studies indicate that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, making them a subject of interest in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

- The antioxidant properties of compounds similar to N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been investigated. These compounds are reported to exhibit significant antioxidant activity, with some derivatives showing activity comparable to standard antioxidants (Gopi & Dhanaraju, 2020).

properties

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c1-18-13-20(3)27(21(4)14-18)28-26(30)17-31-25-16-29(24-12-8-7-11-23(24)25)15-22-10-6-5-9-19(22)2/h5-14,16H,15,17H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOTUPRRESAIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2523490.png)

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)

![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)

![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)